3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione
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Overview
Description
3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione is a complex organic compound characterized by its multiple fluorine atoms and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione typically involves multiple steps, starting with the preparation of the core thiazole ring One common approach is to react 2,6-difluorophenyl isocyanate with 3-(trifluoromethyl)phenol under controlled conditions to form the intermediate thiazole structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thione group can be oxidized to form the corresponding sulfone.
Reduction: : Reduction reactions can be performed on the fluorine atoms, although this is less common due to the stability of the C-F bond.
Substitution: : The fluorine atoms and thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : The major product is the corresponding sulfone derivative.
Reduction: : The major product would be the reduced fluorinated compound.
Substitution: : The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor for the development of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Its unique structure allows for the investigation of interactions with enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: : This compound is structurally similar but lacks the thiazole ring and thione group.
2,6-Difluorophenyl isocyanate: : This compound is a precursor in the synthesis of the target compound and shares the difluorophenyl group.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NOS2/c18-13-5-2-6-14(19)15(13)23-11(9-26-16(23)25)8-24-12-4-1-3-10(7-12)17(20,21)22/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWHOCJLSYZAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CSC(=S)N2C3=C(C=CC=C3F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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